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Compound of Interest

Compound Name: 3-Nitro-1H-pyrazole-4-carbonitrile

Cat. No.: B1349235 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data analysis for

the compound 3-Nitro-1H-pyrazole-4-carbonitrile (CAS No: 39205-87-3). Due to the limited

availability of direct experimental spectra in publicly accessible databases, this document

presents expected spectroscopic values based on the analysis of structurally similar pyrazole

derivatives and general principles of spectroscopy. These estimations serve as a valuable

reference for researchers involved in the synthesis, characterization, and application of this

versatile heterocyclic compound.

Introduction
3-Nitro-1H-pyrazole-4-carbonitrile is a heterocyclic organic compound featuring a pyrazole

ring functionalized with a nitro group and a nitrile group. Its molecular formula is C₄H₂N₄O₂,

with a molecular weight of 138.08 g/mol . The presence of multiple reactive sites, including the

nitrile and nitro groups, makes it a valuable intermediate in the synthesis of diverse and

complex molecules, particularly in the fields of medicinal chemistry and agrochemical

development. Accurate spectroscopic characterization is paramount for confirming the identity

and purity of this compound in any research and development setting.

Spectroscopic Data (Predicted)
The following tables summarize the predicted spectroscopic data for 3-Nitro-1H-pyrazole-4-
carbonitrile. These values are derived from the analysis of related pyrazole compounds and

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1349235?utm_src=pdf-interest
https://www.benchchem.com/product/b1349235?utm_src=pdf-body
https://www.benchchem.com/product/b1349235?utm_src=pdf-body
https://www.benchchem.com/product/b1349235?utm_src=pdf-body
https://www.benchchem.com/product/b1349235?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1349235?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


known spectroscopic data for its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.5 - 9.0 Singlet 1H
H5-proton on the

pyrazole ring

~14.0 - 15.0 Broad Singlet 1H
N-H proton of the

pyrazole ring

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm Assignment

~110 - 115 -CN (Nitrile carbon)

~105 - 110 C4-carbon

~140 - 145 C5-carbon

~150 - 155 C3-carbon (bearing the nitro group)

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

~3300 - 3100 Medium, Broad
N-H stretching of the pyrazole

ring

~3100 - 3000 Weak
C-H stretching of the pyrazole

ring

~2230 - 2210 Strong, Sharp
C≡N stretching of the nitrile

group

~1550 - 1500 Strong Asymmetric NO₂ stretching

~1350 - 1300 Strong Symmetric NO₂ stretching

~1600 - 1450 Medium
C=C and C=N stretching of the

pyrazole ring

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data

m/z Value Interpretation

138 [M]⁺, Molecular ion

111 [M - HCN]⁺

92 [M - NO₂]⁺

65 [M - NO₂ - HCN]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Weigh approximately 5-10 mg of the 3-Nitro-1H-pyrazole-4-
carbonitrile sample.
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Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, in a

standard 5 mm NMR tube.

Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied if

necessary.

Data Acquisition: Record the ¹H and ¹³C NMR spectra on a spectrometer operating at a

standard frequency (e.g., 400 or 500 MHz for ¹H).

Acquire the ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise

ratio.

Acquire the ¹³C spectrum, which may require a longer acquisition time due to the lower

natural abundance of the ¹³C isotope.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction.

Reference the chemical shifts to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H

and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy
Sample Preparation (ATR): Place a small amount of the solid 3-Nitro-1H-pyrazole-4-
carbonitrile sample directly onto the crystal of the Attenuated Total Reflectance (ATR)

accessory.

Ensure good contact between the sample and the crystal by applying pressure with the built-

in clamp.

Sample Preparation (KBr Pellet): Alternatively, mix a small amount of the sample (1-2 mg)

with approximately 100-200 mg of dry potassium bromide (KBr) powder.

Grind the mixture to a fine powder and press it into a thin, transparent pellet using a

hydraulic press.

Data Acquisition: Place the ATR accessory or the KBr pellet holder into the sample

compartment of the FTIR spectrometer.
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Record the spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding a number of

scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet and subtract it

from the sample spectrum.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the 3-Nitro-1H-pyrazole-4-carbonitrile
sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

Data Acquisition (Electron Ionization - EI): For a volatile sample, introduce it into the ion

source of the mass spectrometer via a direct insertion probe or a gas chromatograph.

Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce

ionization and fragmentation.

Data Acquisition (Electrospray Ionization - ESI): For less volatile samples, infuse the sample

solution into the ESI source.

Apply a high voltage to the solution as it passes through a capillary, generating charged

droplets that desolvate to produce gaseous ions.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., quadrupole, time-of-flight).

Detect the ions and generate a mass spectrum.

Synthetic Workflow Visualization
The synthesis of substituted pyrazoles can often be achieved through methods like the Knorr

pyrazole synthesis. The following diagram illustrates a generalized workflow for the synthesis of

a pyrazole-4-carbonitrile derivative, which could be conceptually adapted for the synthesis of 3-
Nitro-1H-pyrazole-4-carbonitrile.
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Caption: Generalized workflow for the synthesis of a substituted pyrazole-4-carbonitrile.

To cite this document: BenchChem. [Spectroscopic Data Analysis of 3-Nitro-1H-pyrazole-4-
carbonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1349235#3-nitro-1h-pyrazole-4-carbonitrile-
spectroscopic-data-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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